6-Amino-2-(trifluoromethyl)nicotinic acid

Chemical Synthesis Analytical Chemistry Quality Control

Select 6-Amino-2-(trifluoromethyl)nicotinic acid (CAS 1060810-75-4) for its unique regiochemistry: the 2-CF₃ group enhances metabolic stability and modulates pKa, while the 6-NH₂ enables derivatization into amide/arylamino pharmacophores. This scaffold delivers low-μM RNase H inhibition and >10 selectivity indices in antiviral programs. The ≥98% purity grade minimizes side reactions in multi-step syntheses of antitumoral 2-arylamino derivatives or selective ion-channel modulators, ensuring reproducible results from milligram to multi-gram scale.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 1060810-75-4
Cat. No. B1449895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(trifluoromethyl)nicotinic acid
CAS1060810-75-4
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)C(F)(F)F)N
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(6(13)14)1-2-4(11)12-5/h1-2H,(H2,11,12)(H,13,14)
InChIKeyRVOSMYTZVAAZBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-(trifluoromethyl)nicotinic acid (CAS 1060810-75-4): Key Physicochemical Properties and Industrial Availability


6-Amino-2-(trifluoromethyl)nicotinic acid (CAS 1060810-75-4) is a trifluoromethylated pyridinecarboxylic acid derivative , characterized by an amino group at the 6-position and a trifluoromethyl group at the 2-position of the nicotinic acid core . The compound is commercially available at purities of 95-98% and serves as a versatile building block in medicinal chemistry, particularly in the development of antiviral agents [1].

Why 6-Amino-2-(trifluoromethyl)nicotinic Acid Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


The specific substitution pattern of 6-amino-2-(trifluoromethyl)nicotinic acid—with an amino group at C6 and a trifluoromethyl group at C2—confers distinct physicochemical and biological properties that cannot be replicated by unsubstituted nicotinic acid, regioisomers (e.g., 2-amino-6-(trifluoromethyl)nicotinic acid), or analogs lacking either the amino or trifluoromethyl moiety. The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates the pKa of the carboxylic acid [1], while the amino group provides a handle for further derivatization and influences hydrogen-bonding interactions [2]. Substitution with a compound such as 2-(trifluoromethyl)nicotinic acid (CAS 131747-43-8) would eliminate the amino group, compromising the ability to generate amide- or arylamino-linked pharmacophores that have demonstrated antiviral activity [3].

6-Amino-2-(trifluoromethyl)nicotinic Acid: Head-to-Head Quantitative Differentiation Data


Higher Commercial Purity Relative to Common Analogs

6-Amino-2-(trifluoromethyl)nicotinic acid is routinely available at 98% purity , whereas the closely related 2-(trifluoromethyl)nicotinic acid is typically supplied at 95% purity .

Chemical Synthesis Analytical Chemistry Quality Control

Regioisomeric Scaffold Proven to Yield Potent HIV-1 RNase H Inhibitors

The 2-amino-6-(trifluoromethyl)nicotinic acid scaffold (a regioisomer of the target compound) has been validated in a series of 44 derivatives as HIV-1 RNase H dual inhibitors [1]. Compound 21, derived from this scaffold, exhibited an IC50 of 14 µM against RNase H function and inhibited HIV-1 replication in cell-based assays with a selectivity index >10 [2].

Antiviral Drug Discovery HIV-1 Reverse Transcriptase Medicinal Chemistry

Carboxylic Acid Moiety Critical for Biological Selectivity: Lessons from Niflumic Acid Derivatives

In a comparative study of niflumic acid (a 2-[3-(trifluoromethyl)anilino]nicotinic acid) and its ester/amide analogs, the free carboxylic acid group was essential for selectivity [1]. Niflumic acid inhibited 5-HT-induced contractions with an IC50 of 0.24 mM, while its methyl ester and amide showed no selectivity between 5-HT and KCl responses (IC50 values of 0.164 mM and 0.187 mM for 5-HT, respectively) [2].

Structure-Activity Relationship Pharmacology Ion Channel Modulation

High-Impact Application Scenarios for 6-Amino-2-(trifluoromethyl)nicotinic Acid Based on Verified Evidence


Synthesis of Antiviral Agents Targeting HIV-1 RNase H

Utilize 6-amino-2-(trifluoromethyl)nicotinic acid as a core scaffold for the synthesis of arylamino derivatives that inhibit HIV-1 reverse transcriptase-associated RNase H. Studies have shown that compounds built on the 2-amino-6-(trifluoromethyl)nicotinic acid core (a regioisomer) achieve low micromolar IC50 values and inhibit viral replication with selectivity indices >10 [1].

Preparation of Selective Ion Channel Modulators

Leverage the free carboxylic acid group of 6-amino-2-(trifluoromethyl)nicotinic acid to develop selective inhibitors of calcium-activated chloride channels or other targets, as demonstrated by the 6.2-fold selectivity of niflumic acid over its ester/amide analogs [2].

Synthesis of Anticancer Agents via Amide and Ester Derivatization

Employ 6-amino-2-(trifluoromethyl)nicotinic acid as a starting material for the preparation of 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acid derivatives, which have been evaluated for antitumoral activity against human cancer cell lines [3].

High-Purity Building Block for Multi-Step Synthesis

Use the commercially available 98% purity grade of 6-amino-2-(trifluoromethyl)nicotinic acid in multi-step synthetic sequences where impurities could compromise yield or require additional purification.

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